molecular formula C12H23N3 B4668841 3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanenitrile CAS No. 66536-36-5

3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanenitrile

Cat. No.: B4668841
CAS No.: 66536-36-5
M. Wt: 209.33 g/mol
InChI Key: ZQWMCKVAMCDZSL-UHFFFAOYSA-N
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Description

3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanenitrile is an organic compound that features a piperidine ring substituted with four methyl groups and an amino group attached to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanenitrile typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable nitrile compound under controlled conditions. One common method starts with the conjugate addition of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanenitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitrile group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanenitrile is unique due to the presence of both the piperidine ring and the nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c1-11(2)8-10(14-7-5-6-13)9-12(3,4)15-11/h10,14-15H,5,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWMCKVAMCDZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366104
Record name ST4041818
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66536-36-5
Record name ST4041818
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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